2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol

Description

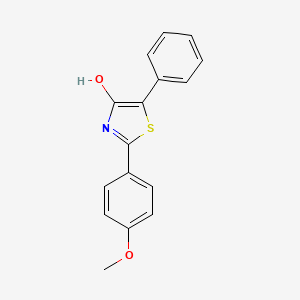

2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol is a thiazole derivative featuring a hydroxyl group at position 4, a 4-methoxyphenyl group at position 2, and a phenyl group at position 3. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Properties

CAS No. |

131786-83-9 |

|---|---|

Molecular Formula |

C16H13NO2S |

Molecular Weight |

283.3 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-4-ol |

InChI |

InChI=1S/C16H13NO2S/c1-19-13-9-7-12(8-10-13)16-17-15(18)14(20-16)11-5-3-2-4-6-11/h2-10,18H,1H3 |

InChI Key |

YQAKORGQQCUKEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiazole Derivatives with Modified Substituents

- 4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine (CAS 91069-96-4) Structure: Replaces the hydroxyl group with an amine at position 2. Properties: Higher logP (3.998) due to reduced polarity compared to the hydroxyl analog.

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Structure: Benzothiazole core fused with a benzene ring and a chlorine substituent. Properties: Increased aromaticity improves stability but reduces solubility.

Heterocycle Variants: Triazoles and Oxazoles

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

2-(4-Methoxyphenyl)-5-phenyl-1,3-oxazole

- Structure : Oxazole ring (oxygen instead of sulfur) with identical substituents.

- Properties : Lower molecular weight (251.28 g/mol) and altered electronic profile due to oxygen’s electronegativity.

- Activity : Oxazoles often exhibit lower antimicrobial potency compared to thiazoles, highlighting sulfur’s importance in target binding .

Key Findings :

- Sulfur vs. Oxygen : Thiazoles and triazoles with sulfur atoms generally show superior antifungal activity compared to oxazoles, likely due to enhanced electrophilicity and redox activity .

- Substituent Effects : Hydroxyl and thiol groups improve hydrogen bonding with biological targets, while chloro and methoxy groups enhance lipophilicity and membrane penetration .

Physicochemical Data

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(4-Methoxyphenyl)-5-phenylthiazol-4-ol be optimized to improve yield and purity?

- Methodology : Multi-step synthesis involving cyclization reactions (e.g., using thiourea analogues or tetrazole intermediates) can be optimized by controlling reaction temperature, solvent polarity, and catalyst selection. For example, phosphorous oxychloride (POCl₃) at 120°C has been effective in cyclizing hydrazide precursors to form thiazole derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic ring coupling patterns. Methoxy groups typically resonate at δ ~3.8 ppm in ¹H NMR .

- IR : Stretching frequencies for C=N (thiazole ring) appear at ~1600–1650 cm⁻¹, while O–H (phenolic) stretches are observed at ~3200–3500 cm⁻¹ .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C–S bond in thiazole: ~1.74 Å), validated using SHELXL refinement .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like 6-31G(d) model electron distribution in the methoxyphenyl and thiazole moieties. Exact exchange terms improve accuracy for thermochemical properties .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in the synthesis of substituted thiazole derivatives?

- Methodology : Substituent positioning on the phenyl rings (e.g., para-methoxy vs. ortho-substituents) alters electron density, directing cyclization. Steric hindrance from bulky groups (e.g., piperidinyl) can be mitigated using microwave-assisted synthesis to enhance reaction kinetics . Comparative studies of analogues (e.g., fluorophenyl vs. methoxyphenyl) reveal electronic effects on reaction pathways .

Q. What strategies resolve contradictions in bioactivity data for thiazole derivatives?

- Methodology :

- Dose-response assays : Validate activity trends across multiple cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular activity) .

- Molecular docking : Simulate ligand-receptor interactions (e.g., with enoyl-ACP reductase) to identify binding discrepancies caused by substituent variations .

- Meta-analysis : Cross-reference data from independent studies to distinguish assay-specific artifacts from true structure-activity relationships .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystal packing?

- Methodology :

- Crystallographic refinement : SHELXL refines hydrogen bonding (e.g., O–H···N interactions between phenolic OH and thiazole N) and π-π stacking distances (3.5–4.0 Å) .

- Hirshfeld surfaces : Quantify contact contributions (e.g., H···H, C···O) to predict solubility and stability .

Critical Analysis of Evidence

- Contradictions : Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (e.g., pH, solvent) or impurities. Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures compound integrity .

- Methodological Gaps : Limited computational studies on solvation effects; molecular dynamics simulations could address this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.